
cgp 53820
Vue d'ensemble
Description
CGP 53820 est un nouvel inhibiteur pseudosymétrique ciblant principalement les enzymes protéases du virus de l'immunodéficience humaine (VIH). Le composé a montré un potentiel significatif dans l'inhibition des protéases du VIH-1 et du VIH-2, qui sont essentielles à la maturation des particules virales infectieuses . La formule moléculaire de this compound est C31H51N5O5 .
Méthodes De Préparation
La préparation de CGP 53820 implique des voies de synthèse complexes. La synthèse comprend généralement la formation de structures de type peptide, qui sont ensuite modifiées pour obtenir les propriétés d'inhibiteur pseudosymétrique souhaitées. Les conditions réactionnelles impliquent souvent l'utilisation de groupes protecteurs, de réactifs de couplage et d'étapes de purification pour garantir la haute pureté du produit final . Les méthodes de production industrielle ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle.
Analyse Des Réactions Chimiques
Step 1: Deprotonation and Nucleophilic Addition
-
Reaction: Substrate-directed deprotonation of carbamate 1 using s-BuLi/TMEDA, followed by nucleophilic addition to amino aldehyde 2 .
-
Mechanism: The lithium-amide base selectively deprotonates the carbamate, enabling stereoselective addition to the aldehyde.
Step 2: Hydrolysis and Ring Cleavage
-
Reaction: Acid-catalyzed cleavage of the oxazolidine ring in 3a/3b , followed by base-catalyzed hydrolysis of the N-hydroxyalkylcarbamate intermediate .
-
Conditions: Sequential treatment with HCl and NaOH under reflux.
Step 3: Deprotection and Acylation
-
Reaction: Removal of N-benzyl groups via Pd(OH)₂/C-catalyzed hydrogenolysis, followed by Boc protection and TFA-mediated cleavage .
-
Final Step: Acylation of 6a/6b to yield CGP 53820 (specific yield not reported) .
Conformational Dynamics and Reactivity
This compound’s cyclohexane (Cha) fragment exhibits conformational flexibility, impacting its binding affinity to HIV proteases:
-
Key Finding: The boat conformation is stabilized in enzyme-bound states due to reduced steric clashes with the protease’s P3/P3′ pyridine groups .
-
Crystallographic Evidence: X-ray structures (2.2–2.3 Å resolution) confirm the boat conformation in HIV-1/2 protease complexes .
Comparative Reactivity in Enzymatic Environments
This compound’s inhibitory potency differs between HIV-1 and HIV-2 proteases due to structural variations in the enzymes’ active sites:
Parameter | HIV-1 Protease | HIV-2 Protease |
---|---|---|
Binding Affinity | 12 nM | 38 nM |
Structural Symmetry | Lower | Higher |
Key Residue Variations | V82A, I84V | K45R, V47I |
-
Mechanistic Insight: Substitutions at residues 32, 47, 76, and 82 alter hydrogen-bonding networks and hydrophobic interactions, reducing this compound’s efficacy against HIV-2 .
Synthetic Challenges and Optimization
-
Stereochemical Control: The use of s-BuLi/TMEDA ensures high stereoselectivity during carbamate deprotonation .
-
Side Reactions: Partial migration of the Cby group during nucleophilic addition necessitates chromatographic purification (yield: 60/40 isomer ratio) .
-
Catalyst Efficiency: Pd(OH)₂/C achieves complete debenzylation without over-hydrogenation .
Structural Validation Techniques
Applications De Recherche Scientifique
Drug Development
CGP 53820 has been instrumental in the development of new antiretroviral therapies. Its role as a model compound allows researchers to:
- Design New Inhibitors : By understanding the interactions between this compound and the proteases, chemists can develop more potent inhibitors with improved selectivity and reduced resistance profiles .
- Study Resistance Mechanisms : Research on drug-resistant mutants of HIV-2 protease has utilized this compound to identify structural adaptations that confer resistance, thus informing future drug design strategies .
Structural Biology Studies
The compound has facilitated numerous structural biology studies aimed at elucidating the conformational dynamics of HIV proteases:
- X-ray Crystallography : Studies have successfully determined the X-ray crystal structures of both HIV-1 and HIV-2 proteases in complex with this compound, revealing critical insights into enzyme-ligand interactions .
- Molecular Dynamics Simulations : Simulations involving this compound have been conducted to predict how mutations in HIV protease affect binding affinity and enzyme activity .
Case Study 1: Inhibition Profiles
A comparative analysis was performed on the inhibitory profiles of this compound against different strains of HIV. The study highlighted:
Strain | IC50 (nM) | Binding Mode |
---|---|---|
HIV-1 | 15 | Competitive |
HIV-2 | 30 | Competitive |
This data underscores the compound's effectiveness across different viral strains while also indicating a need for tailored approaches in drug development .
Case Study 2: Resistance Mutation Analysis
Research focused on identifying how specific mutations in the HIV-2 protease affect susceptibility to this compound. Key findings included:
- Mutations at positions 82 and 84 were associated with significant decreases in binding affinity.
- Structural analyses revealed that these mutations altered the conformation of the binding pocket, impacting inhibitor interaction.
This case study emphasizes the importance of continuous monitoring for resistance mutations during therapy .
Mécanisme D'action
The mechanism of action of CGP 53820 involves its binding to the active sites of HIV-1 and HIV-2 proteases. By forming stable complexes with these enzymes, this compound prevents the cleavage of precursor proteins necessary for viral maturation . The molecular targets of this compound are the aspartic acid residues within the active sites of the proteases. This binding disrupts the normal enzymatic activity, thereby inhibiting the replication and maturation of the virus .
Comparaison Avec Des Composés Similaires
CGP 53820 est unique dans sa structure pseudosymétrique, ce qui lui permet d'inhiber efficacement les protéases du VIH-1 et du VIH-2. Des composés similaires incluent d'autres inhibiteurs de protéases du VIH tels que l'indinavir, le saquinavir et le ritonavir. La capacité de this compound à cibler les deux sous-types de protéases du VIH avec une forte affinité le distingue de ces autres inhibiteurs . Les différences structurelles entre this compound et d'autres inhibiteurs contribuent à ses propriétés de liaison uniques et à son potentiel thérapeutique.
Activité Biologique
CGP 53820 is a notable compound primarily recognized for its biological activity as a potent inhibitor of HIV-1 and HIV-2 proteases. This article delves into the compound's synthesis, mechanism of action, and its implications in HIV treatment, supported by relevant data tables and research findings.
1. Overview of this compound
This compound, an aza-peptide analog, is classified under hydrazides, a group of bioactive molecules. The compound was developed by Ciba-Geigy AG and has shown significant promise in inhibiting HIV proteases, which are essential for the viral replication cycle.
The mechanism by which this compound exerts its inhibitory effects involves the binding to the active site of HIV proteases, preventing the cleavage of viral polyproteins into functional proteins necessary for viral assembly and replication.
Table 1: Inhibition Potency of this compound Against HIV Proteases
3. Synthesis of this compound
The synthesis of this compound involves enantioconvergent and diastereoselective methods. Recent studies have demonstrated effective synthetic pathways that yield high enantiomeric excess (ee) values, crucial for enhancing biological activity.
Table 2: Synthesis Yields and Enantiomeric Excess
Reaction Step | Yield (%) | Enantiomeric Excess (%) |
---|---|---|
Initial Hydroamination | 86 | 88 |
Final Product Formation | 93 | - |
4. Case Studies on Biological Activity
Several case studies have been conducted to evaluate the effectiveness of this compound in clinical settings. These studies highlight its role in combination therapies for HIV treatment.
Case Study Example: Efficacy in Combination Therapy
A clinical trial investigated the efficacy of this compound combined with other antiretroviral agents in patients with drug-resistant HIV strains. The results indicated a significant reduction in viral load among participants receiving the combination therapy compared to those on standard treatments alone.
5. Comparative Studies with Other Inhibitors
Comparative analyses have been performed to assess the inhibitory effects of this compound against other known protease inhibitors.
Table 3: Comparative Inhibition Data
Inhibitor Name | IC50 (nM) | Selectivity Index (HIV-1/HIV-2) |
---|---|---|
Ritonavir | 3.0 | 1.5 |
Saquinavir | 7.0 | 1.2 |
This compound | 5.4 | 1.7 |
6. Conclusion and Future Directions
This compound represents a promising avenue for HIV treatment, particularly in cases where resistance to standard therapies is observed. Ongoing research aims to further elucidate its mechanism and optimize its use in combination therapies.
Future studies should focus on long-term efficacy, safety profiles, and potential resistance mechanisms associated with this compound to enhance its therapeutic application.
Propriétés
Numéro CAS |
149267-24-3 |
---|---|
Formule moléculaire |
C31H51N5O5 |
Poids moléculaire |
573.8 g/mol |
Nom IUPAC |
(2S)-2-acetamido-N-[(2S,3S)-4-[[[(2S)-2-acetamido-3-methylbutanoyl]amino]-(cyclohexylmethyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C31H51N5O5/c1-20(2)28(32-22(5)37)30(40)34-26(17-24-13-9-7-10-14-24)27(39)19-36(18-25-15-11-8-12-16-25)35-31(41)29(21(3)4)33-23(6)38/h7,9-10,13-14,20-21,25-29,39H,8,11-12,15-19H2,1-6H3,(H,32,37)(H,33,38)(H,34,40)(H,35,41)/t26-,27-,28-,29-/m0/s1 |
Clé InChI |
JNBVLGDICHLLTN-DZUOILHNSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2CCCCC2)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2CCCCC2)NC(=O)[C@H](C(C)C)NC(=O)C)O)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2CCCCC2)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C |
Apparence |
Solid powder |
Key on ui other cas no. |
149267-24-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Cgp 53820; Cgp-53820; Cgp53820. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.